
1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester typically involves the protection of the hydroxyl group and the carboxylic acid group. One common method includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyl chloroformate (CbzCl) reagent in the presence of a base such as sodium carbonate (Na2CO3) in a solvent like tetrahydrofuran (THF) and water mixture.
Formation of the Pyrrolidine Ring: The protected intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), methanol, and acetic acid. Major products formed from these reactions include the corresponding ketones, alcohols, and deprotected pyrrolidine derivatives.
Scientific Research Applications
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: It is employed in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester involves its interaction with specific molecular targets and pathways. For instance, as a proline derivative, it can inhibit enzymes that recognize proline residues in peptides and proteins. This inhibition can affect various biological processes, including protein synthesis and signal transduction .
Comparison with Similar Compounds
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester can be compared with other similar compounds such as:
1-Cbz-4-piperidone: This compound is also a protected amine and is used in similar synthetic applications.
1-Benzyl-4-piperidone: Another related compound used as a building block in pharmaceutical synthesis.
The uniqueness of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester lies in its specific stereochemistry and functional groups, which make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3 |
InChI Key |
FEPRPINUVNZMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyrimidin-2(1h)-one,5,7-dimethyl-3-phenyl-](/img/structure/B8684137.png)


![Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B8684173.png)
![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
![2-{[(3-Methoxypyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8684188.png)
![[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol](/img/structure/B8684190.png)






